6-Amino-5-methyl-1H-pyridin-2-one
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Overview
Description
6-Amino-5-methyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, along with an amino group and a methyl group. Pyridinones are known for their versatile applications in medicinal chemistry, serving as hydrogen bond donors and acceptors, and exhibiting various biological activities .
Preparation Methods
The synthesis of 6-Amino-5-methyl-1H-pyridin-2-one typically involves the following steps:
Starting Material: The process begins with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
Hydrogenation: This compound is hydrogenated using a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine.
Reaction with KOH: The resulting intermediate is then reacted with potassium hydroxide (KOH) in methanol within a pressure reactor to yield this compound
Chemical Reactions Analysis
6-Amino-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, potassium hydroxide for substitution, and oxidizing agents like hydrogen peroxide for oxidation
Scientific Research Applications
6-Amino-5-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of drugs with antitumor, antimicrobial, anti-inflammatory, and anticoagulant properties.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Amino-5-methyl-1H-pyridin-2-one involves its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to cross cell membranes easily, making it effective in various biological contexts .
Comparison with Similar Compounds
6-Amino-5-methyl-1H-pyridin-2-one can be compared with other pyridinone derivatives such as:
4-Amino-5-methyl-1H-pyridin-2-one: Similar in structure but differs in the position of the amino group.
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one: Contains additional phenyl and amino groups, leading to different biological activities.
2-(Pyridin-2-yl)pyridin-2-one: Another pyridinone derivative with distinct substitution patterns.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern that contributes to its unique biological activities and applications.
Properties
IUPAC Name |
6-amino-5-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYRRPPACHEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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